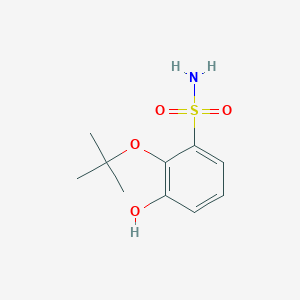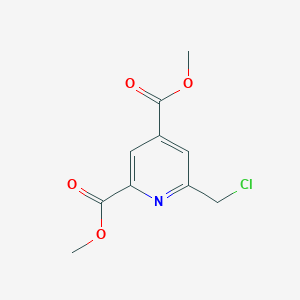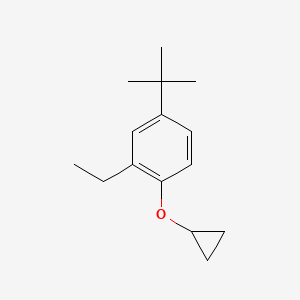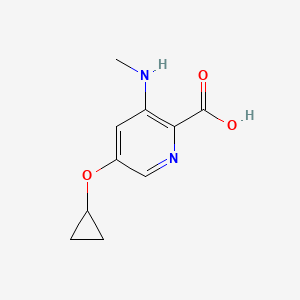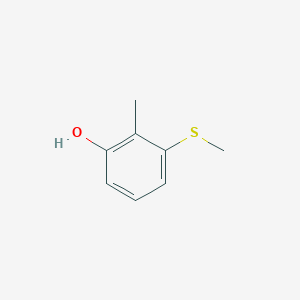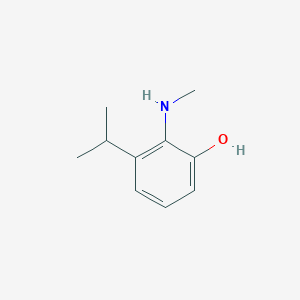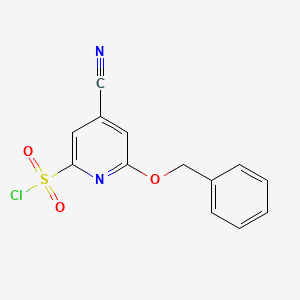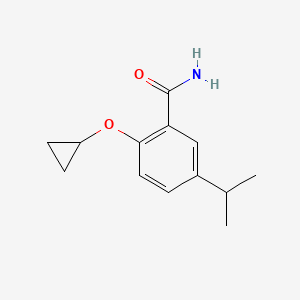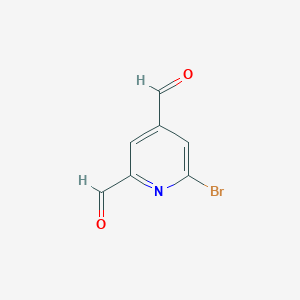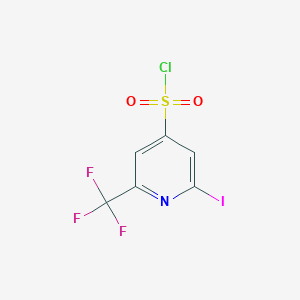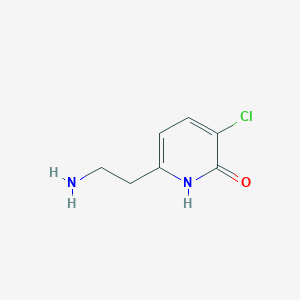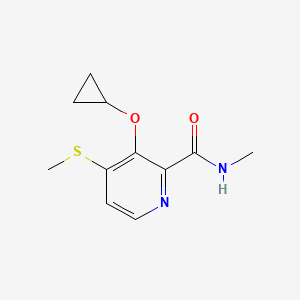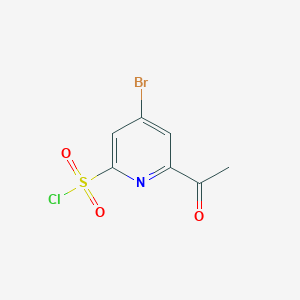
6-Acetyl-4-bromopyridine-2-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Acetyl-4-bromopyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C7H5BrClNO3S and a molecular weight of 298.54 g/mol . This compound is known for its applications in various fields of scientific research and industry due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-4-bromopyridine-2-sulfonyl chloride typically involves the reaction of 6-acetyl-4-bromopyridine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative . The process involves careful handling of reagents and maintenance of specific temperatures to achieve optimal yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality compounds suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
6-Acetyl-4-bromopyridine-2-sulfonyl chloride undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of the bromine and sulfonyl chloride groups.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include Lewis acids such as aluminum chloride or iron(III) bromide.
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols can be used under basic conditions to replace the sulfonyl chloride group.
Major Products Formed
Electrophilic Aromatic Substitution: Products include substituted pyridine derivatives with various electrophiles attached to the aromatic ring.
Nucleophilic Substitution: Products include sulfonamide, sulfonate ester, or sulfonate thiol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Acetyl-4-bromopyridine-2-sulfonyl chloride has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 6-Acetyl-4-bromopyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new chemical entities . The bromine atom on the pyridine ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound .
Comparación Con Compuestos Similares
Similar Compounds
4-Acetyl-6-bromopyridine-2-sulfonyl chloride: Similar in structure but with different positional isomers.
4-Bromopyridine-2-sulfonyl chloride: Lacks the acetyl group, leading to different reactivity and applications.
Uniqueness
6-Acetyl-4-bromopyridine-2-sulfonyl chloride is unique due to the presence of both the acetyl and sulfonyl chloride groups, which provide distinct reactivity patterns and make it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C7H5BrClNO3S |
|---|---|
Peso molecular |
298.54 g/mol |
Nombre IUPAC |
6-acetyl-4-bromopyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C7H5BrClNO3S/c1-4(11)6-2-5(8)3-7(10-6)14(9,12)13/h2-3H,1H3 |
Clave InChI |
WPLCVHMLCVKYMD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=NC(=CC(=C1)Br)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


